[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS No.: 1311278-01-9
Cat. No.: VC2710764
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311278-01-9 |
|---|---|
| Molecular Formula | C14H14F3N3 |
| Molecular Weight | 281.28 g/mol |
| IUPAC Name | 6-(4-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C14H14F3N3/c1-20(2)13-8-10(14(15,16)17)7-12(19-13)9-3-5-11(18)6-4-9/h3-8H,18H2,1-2H3 |
| Standard InChI Key | RXDKMAMZMUWABW-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)N)C(F)(F)F |
Introduction
Structural Representation
The compound features:
-
A pyridine ring substituted with a trifluoromethyl group at position 4.
-
A dimethylamino group at position 2.
-
A para-substituted aminophenyl group at position 6.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.28 g/mol |
| Functional Groups | Amine, Trifluoromethyl |
| Solubility | Likely polar solvent soluble due to amine groups |
General Synthesis Approach
The synthesis of “[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” involves:
-
Formation of the Pyridine Core: Pyridine derivatives are typically synthesized via cyclization reactions using precursors such as aldehydes or nitriles.
-
Introduction of Substituents:
-
Trifluoromethyl groups are introduced through electrophilic or nucleophilic substitution using reagents like trifluoromethyl iodide.
-
Aminophenyl groups are added via coupling reactions such as Suzuki or Buchwald-Hartwig aminations.
-
-
Dimethylation: The dimethylamino group is introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Challenges in Synthesis
The trifluoromethyl group poses challenges due to its electron-withdrawing nature, which can influence reactivity during coupling reactions.
Potential Applications
Compounds with similar structures have been investigated for their roles in:
-
Enzyme Inhibition: The trifluoromethyl-pyridine moiety is known for its ability to interact with enzyme active sites, potentially inhibiting kinases or other enzymes .
-
Anti-Cancer Activity: Aminophenyl derivatives have demonstrated cytotoxicity against cancer cell lines in related studies .
Mechanism of Action
The compound’s activity may stem from:
-
Hydrogen bonding through the amine group.
-
Hydrophobic interactions via the trifluoromethyl group.
These interactions can modulate protein-ligand binding dynamics.
Limitations
While the compound’s structure suggests potential bioactivity, specific studies on its pharmacokinetics and toxicity are lacking.
Future Directions
Further research should focus on:
-
In Vitro Studies: Evaluating cytotoxicity and enzyme inhibition.
-
Docking Simulations: Predicting interaction with biological targets.
-
Synthetic Optimization: Developing cost-effective and scalable synthesis methods.
This compound represents a promising scaffold for drug discovery due to its unique combination of functional groups and structural features. Further studies are essential to unlock its full potential in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume